Cis-Pyrrolidine-3,4-diol hydrochloride is a chemical compound with the molecular formula C₄H₁₀ClNO₂ and a molecular weight of 139.58 g/mol. It is classified as a hydrochloride salt, which indicates that it is a derivative of pyrrolidine, a five-membered ring compound containing nitrogen. This compound is characterized by its specific stereochemistry, with the "cis" designation indicating the relative positioning of the hydroxyl groups on the pyrrolidine ring. Its structural formula can be represented as:
textHO OH \ / C----C / \ N C \ / C----C
Cis-Pyrrolidine-3,4-diol hydrochloride appears as a solid and is typically stored in dry conditions at room temperature to maintain its stability. It is known for its potential applications in various fields, including pharmaceuticals and biochemistry .
These reactions highlight the compound's versatility in synthetic organic chemistry .
The synthesis of cis-Pyrrolidine-3,4-diol hydrochloride can be achieved through several methods, including:
These methods highlight the adaptability of synthetic strategies available for producing this compound .
Cis-Pyrrolidine-3,4-diol hydrochloride has several applications across different fields:
The versatility of this compound makes it valuable in both academic and industrial settings .
Studies on interaction profiles of cis-Pyrrolidine-3,4-diol hydrochloride with other biomolecules are essential for understanding its mechanism of action. Preliminary findings suggest potential interactions with proteins involved in metabolic processes and cell signaling pathways. Additionally, research into its binding affinities with receptors could provide insights into its therapeutic applications.
Further studies are required to elucidate these interactions comprehensively and evaluate their implications for drug development .
Several compounds share structural similarities with cis-Pyrrolidine-3,4-diol hydrochloride. Below is a comparison highlighting their unique features:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| (R)-3-Hydroxypyrrolidine hydrochloride | Hydroxyl group at position 3 | Enantiomeric form with distinct activity |
| (S)-3-Hydroxypyrrolidine hydrochloride | Hydroxyl group at position 3 | Enantiomeric form with distinct activity |
| Pyrrolidine-2-carboxylic acid | Carboxylic acid substituent at position 2 | Potentially different biological activity |
| Rac-(3S,4R)-pyrrolidine-3,4-diol | Different stereochemistry | May exhibit varied pharmacological effects |
These comparisons illustrate how cis-Pyrrolidine-3,4-diol hydrochloride stands out due to its specific stereochemistry and functional groups that may influence its biological activity and applications .
cis-Pyrrolidine-3,4-diol hydrochloride represents a saturated five-membered heterocyclic compound featuring two hydroxyl groups positioned at the 3 and 4 carbon atoms of the pyrrolidine ring [1] [2]. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions and provides improved stability for storage and handling [6]. The molecular formula of the hydrochloride salt is C₄H₁₀ClNO₂, with a molecular weight of 139.58 grams per mole, while the free base exhibits the formula C₄H₉NO₂ with a molecular weight of 103.12 grams per mole [1] [7] [20].
The pyrrolidine backbone consists of a saturated five-membered ring containing one nitrogen atom, classified as a cyclic secondary amine [17]. The presence of two hydroxyl functional groups at adjacent carbon positions creates a vicinal diol structure, which significantly influences the compound's chemical behavior and physical properties [31]. The compound typically appears as a white to off-white crystalline solid that demonstrates good solubility in water due to the presence of hydroxyl groups capable of forming hydrogen bonds [6] [22].
| Property | Value |
|---|---|
| Molecular Formula (Free Base) | C₄H₉NO₂ |
| Molecular Formula (Hydrochloride Salt) | C₄H₁₀ClNO₂ |
| Molecular Weight (Free Base) | 103.12 g/mol |
| Molecular Weight (Hydrochloride Salt) | 139.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and polar solvents |
| Topological Polar Surface Area | 52.49 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 0 |
The structural rigidity of the pyrrolidine ring system, combined with the restricted rotation around the carbon-carbon bonds due to the cyclic nature, results in zero rotatable bonds [2]. This conformational constraint contributes to the compound's defined three-dimensional structure and influences its stereochemical properties [15].
The presence of two chiral centers at positions 3 and 4 of the pyrrolidine ring gives rise to four possible stereoisomeric configurations of pyrrolidine-3,4-diol hydrochloride [1] [8]. These stereoisomers can be categorized based on the relative orientation of the hydroxyl groups, leading to cis and trans relationships between the substituents [11].
The (3S,4R) configuration represents one of the cis-isomers of pyrrolidine-3,4-diol hydrochloride, where the hydroxyl groups at positions 3 and 4 are oriented on the same face of the pyrrolidine ring [1] [7]. This stereoisomer carries the Chemical Abstracts Service registry number 186393-21-5 and is commonly referred to as cis-pyrrolidine-3,4-diol hydrochloride in commercial and research contexts [11]. The compound exhibits specific optical activity due to its chiral nature, with the absolute configuration designated according to the Cahn-Ingold-Prelog priority rules [1].
The International Union of Pure and Applied Chemistry nomenclature for this isomer is (3S,4R)-pyrrolidine-3,4-diol hydrochloride, indicating the specific spatial arrangement of substituents around each chiral center [2]. This configuration demonstrates characteristic spectroscopic properties that distinguish it from other stereoisomers, particularly in nuclear magnetic resonance spectroscopy where coupling patterns and chemical shifts reflect the specific stereochemical environment [37].
The (3R,4S) configuration constitutes the enantiomer of the (3S,4R) isomer, representing the mirror image relationship between these two stereoisomers [1]. Both configurations maintain the cis relationship between the hydroxyl groups, as they remain on the same face of the pyrrolidine ring system [8]. The (3R,4S) isomer shares the same Chemical Abstracts Service registry number as its enantiomer due to the relative stereochemistry designation used in some chemical databases [11].
This enantiomer exhibits identical physical properties to the (3S,4R) configuration, including melting point, boiling point, and solubility characteristics, but differs in its optical rotation direction [22]. The specific rotation values for enantiomeric pairs are equal in magnitude but opposite in sign, providing a method for distinguishing between these stereoisomers using polarimetry [30].
The (3S,4S) configuration represents one of the trans-isomers of pyrrolidine-3,4-diol hydrochloride, distinguished by the hydroxyl groups positioned on opposite faces of the pyrrolidine ring [6]. This stereoisomer possesses the unique Chemical Abstracts Service registry number 276862-76-1, differentiating it from the cis-configurations [21] [22]. The trans relationship between the hydroxyl groups significantly influences the compound's conformational preferences and hydrogen bonding patterns compared to the cis-isomers [6].
Research has demonstrated that the (3S,4S) configuration exhibits distinct synthetic accessibility through various stereoselective methodologies, including asymmetric dihydroxylation reactions and chiral auxiliary-mediated transformations . The compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of biologically active compounds [22].
The (3R,4R) configuration constitutes the enantiomer of the (3S,4S) isomer, maintaining the trans relationship between hydroxyl groups while exhibiting opposite absolute configuration at both chiral centers [10]. This stereoisomer is registered under Chemical Abstracts Service number 1104000-68-1 and demonstrates identical physical properties to its enantiomer, differing only in optical activity [10]. The trans arrangement of hydroxyl groups in this configuration influences the compound's crystal packing and solid-state structure compared to cis-isomers [10].
| Stereoisomer | CAS Number | IUPAC Name | Relative Configuration |
|---|---|---|---|
| (3S,4R) | 186393-21-5 | (3S,4R)-pyrrolidine-3,4-diol hydrochloride | cis |
| (3R,4S) | Same as (3S,4R) | (3R,4S)-pyrrolidine-3,4-diol hydrochloride | cis |
| (3S,4S) | 276862-76-1 | (3S,4S)-pyrrolidine-3,4-diol hydrochloride | trans |
| (3R,4R) | 1104000-68-1 | (3R,4R)-pyrrolidine-3,4-diol hydrochloride | trans |
The pyrrolidine ring in cis-pyrrolidine-3,4-diol hydrochloride exhibits characteristic puckering behavior typical of five-membered saturated heterocycles [5] [13]. Unlike planar aromatic systems, the saturated pyrrolidine ring adopts non-planar conformations to minimize torsional strain and steric interactions between substituents [15]. The ring conformation can be described using Cremer-Pople puckering parameters, which quantify the degree and direction of ring deformation from planarity [15] [16].
Two primary conformational states dominate the pyrrolidine ring system: envelope and twist conformations [32] [33]. In the envelope conformation, four atoms of the ring lie approximately in a plane while one atom deviates significantly from this plane, creating an envelope-like shape [16] [19]. The atom displaced from the plane can be any of the five ring members, leading to multiple possible envelope conformers that interconvert through pseudorotation [29] [33].
The twist conformation represents an alternative puckering mode where three adjacent atoms define a plane, while the remaining two atoms are displaced on opposite sides of this plane [32]. This conformation exhibits lower symmetry compared to envelope forms and typically represents transition states between different envelope conformers during pseudorotation [5] [29].
Research on related pyrrolidine derivatives has demonstrated that the C4-envelope conformation (where the carbon at position 4 is displaced from the plane) frequently represents the most stable puckering mode [14] [16]. The puckering amplitude, described by the parameter q₂, typically ranges from 0.35 to 0.45 Ångströms for pyrrolidine rings, indicating moderate deviation from planarity [19] [36].
The presence of hydroxyl substituents at positions 3 and 4 introduces additional conformational complexity through potential intramolecular hydrogen bonding interactions [18]. These interactions can stabilize specific ring conformations and influence the relative populations of different puckering modes [18]. The cis-relationship between hydroxyl groups in certain stereoisomers facilitates favorable intramolecular hydrogen bonding, potentially affecting the preferred ring conformation compared to trans-isomers [18].
The dual hydroxyl functionality of cis-pyrrolidine-3,4-diol hydrochloride endows the compound with significant hydrogen bonding capabilities that profoundly influence its physical properties and intermolecular interactions [6] [18]. Each hydroxyl group can function as both a hydrogen bond donor and acceptor, creating multiple opportunities for hydrogen bond formation with solvent molecules, other compound molecules, or within the same molecule [31].
Intramolecular hydrogen bonding represents a particularly important aspect of the compound's structural behavior [18]. In cis-configured isomers, the spatial proximity of hydroxyl groups at positions 3 and 4 enables direct intramolecular hydrogen bond formation between these functional groups [18]. This interaction contributes to conformational stabilization and influences the preferred ring puckering modes [18]. Research on similar vicinal diol systems has demonstrated that intramolecular hydrogen bonds typically exhibit characteristic frequencies in infrared spectroscopy, appearing at higher wavenumbers compared to free hydroxyl stretches [18].
The strength and geometry of intramolecular hydrogen bonds depend critically on the ring conformation and the relative orientation of hydroxyl groups [18]. Envelope conformations that position the hydroxyl-bearing carbons in favorable geometric arrangements enhance intramolecular hydrogen bonding interactions [18]. Conversely, conformations that separate these groups spatially reduce the probability of intramolecular hydrogen bond formation [18].
Intermolecular hydrogen bonding capabilities enable the formation of extended hydrogen-bonded networks in the solid state [6]. The compound's ability to engage in multiple hydrogen bonding interactions contributes to its crystalline structure and influences properties such as melting point and solubility [22]. Water molecules readily participate in hydrogen bonding with both hydroxyl groups and the nitrogen atom of the pyrrolidine ring, explaining the compound's excellent water solubility [6].
The hydrochloride salt form introduces additional hydrogen bonding opportunities through the chloride anion, which can accept hydrogen bonds from hydroxyl groups and the protonated nitrogen center [2]. This expanded hydrogen bonding network contributes to the enhanced stability and improved handling characteristics of the salt form compared to the free base [6].
Irritant